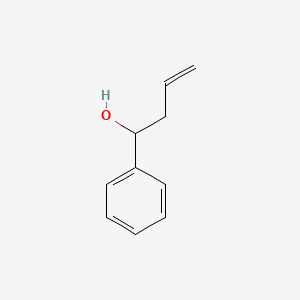

1-Phenyl-3-buten-1-ol

説明

Contextual Significance in Modern Synthetic Methodologies

The significance of 1-Phenyl-3-buten-1-ol in modern organic synthesis stems from its identity as a homoallylic alcohol. This class of molecules serves as a crucial precursor for the synthesis of more complex structures, including many biologically active natural products like polyketides. acs.orgnih.gov The dual functionality of the alcohol and the alkene allows for a variety of subsequent chemical modifications. For instance, the hydroxyl group can be oxidized to a ketone, while the double bond can undergo reactions such as epoxidation, dihydroxylation, or cleavage.

Its utility is particularly pronounced in stereoselective synthesis. As a chiral molecule, this compound can be prepared in enantiomerically enriched forms, which are then used to construct target molecules with specific three-dimensional arrangements. The allylation of aldehydes to form homoallylic alcohols is a powerful strategy for creating up to two new chiral centers in a single step. gla.ac.uk Furthermore, the development of methods providing direct access to homoallylic alcohols with functionalized olefin units, moving beyond simple terminal alkenes, has broadened their synthetic applicability, allowing for subsequent C-C bond forming reactions like cross-coupling. nih.gov The compound also serves as an important intermediate in the chemical industry for producing various organic compounds and has applications in the fragrance sector due to its aromatic properties. smolecule.com

Historical Development of Homoallylic Alcohol Synthesis

The strategic importance of homoallylic alcohols has driven extensive research into their synthesis for decades. The pursuit of asymmetric versions of the carbonyl allylation reaction began in earnest in the 1970s. gla.ac.uk

Early methodologies often relied on the stoichiometric use of organometallic reagents. A pioneering example is the work of Mikhailov and Bubnov, who introduced triallyl boranes as effective reagents for the stereoselective allylation of carbonyl compounds. gla.ac.uk Another classic approach is the zinc-mediated Barbier-type reaction, which can be performed efficiently under solvent-free conditions. organic-chemistry.org

A significant evolution in the field was the shift towards catalytic methods. The development of asymmetric catalysis, in particular, has been a major focus. In the 1980s, Roush and co-workers developed an influential method using tartrate-derived chiral auxiliaries to control the stereochemical outcome of allylboration reactions. gla.ac.uk The landscape of homoallylic alcohol synthesis was further transformed by the advent of methods catalyzed by Lewis acids and, more recently, Lewis bases. gla.ac.uk Lewis base catalysis, often employing organosilicon reagents, offers a different mechanistic pathway and expands the range of achievable transformations. gla.ac.uk

Modern advancements continue to refine the synthesis of these valuable intermediates. Dual catalyst systems, such as the photoredox-catalyzed allylation using cobalt and chromium, have enabled exceptional diastereoselective control. organic-chemistry.org Furthermore, innovative approaches like flow chemistry and multicomponent reactions are being employed to generate diverse homoallylic alcohols rapidly and efficiently, often under metal-free conditions. acs.orgrsc.org These contemporary methods highlight the ongoing effort to develop more sustainable, atom-economical, and versatile routes to this fundamental structural motif. chemistryviews.orgresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

1-phenylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKVZBXSJFAZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873266 | |

| Record name | 4-Phenyl-1-buten-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-58-3 | |

| Record name | 1-Phenyl-3-buten-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1-buten-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbut-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Phenyl 3 Buten 1 Ol

Catalytic Allylation Strategies for Homoallylic Alcohol Formation

Catalytic allylation reactions represent a powerful and atom-economical approach for the formation of carbon-carbon bonds. These methods often involve the reaction of an aldehyde, such as benzaldehyde (B42025), with an allyl source in the presence of a catalyst. acadpubl.eu

Transition Metal-Catalyzed Allylation Reactions

Transition metals play a pivotal role in facilitating the allylation of carbonyl compounds. Catalysts based on nickel and palladium are particularly effective in promoting these transformations. nih.govcore.ac.uk

A notable method for the synthesis of 1-phenyl-3-buten-1-ol involves the use of a synergistic catalytic system comprising indium iodide and a nickel(0) complex, such as tetrakis(triphenylphosphine)nickel(0). smolecule.com This reaction proceeds by coupling benzaldehyde with allyl acetate (B1210297). smolecule.com The reaction is typically conducted at room temperature in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) and is complete within an hour.

In this system, indium iodide is thought to act as a Lewis acid, activating the carbonyl group of benzaldehyde. Simultaneously, the nickel(0) catalyst facilitates the nucleophilic addition of the allyl group derived from allyl acetate. This dual catalytic action ensures high regioselectivity and efficiency in the formation of this compound. Research has shown that allylindium compounds are the actual allylating agents in this system, formed via a reductive transmetalation of a π-allylnickel(II) intermediate with indium(I) iodide. nih.govacs.org

Table 1: Indium Iodide and Nickel(0) Catalyzed Allylation of Benzaldehyde

| Allyl Source | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Allyl Acetate | InI / Ni(PPh₃)₄ | Various | 20 | 1 | High | chemicalbook.com |

Note: "High" yield indicates a successful reaction as specific percentages were not consistently provided in the source material.

Palladium-catalyzed reactions offer another versatile route to this compound. A common approach involves the reaction of benzaldehyde with an allyl stannane (B1208499), such as allyltributylstannane (B1265786). acadpubl.euuni-konstanz.de These reactions are often promoted by a palladium(0) catalyst.

The Tsuji-Trost reaction is a classic example of a palladium-catalyzed allylation, where a π-allylpalladium intermediate is formed and subsequently attacked by a nucleophile. nih.gov In the context of this compound synthesis, the palladium catalyst activates the allyl stannane to facilitate the addition to benzaldehyde. These reactions can proceed under mild and neutral conditions with high regioselectivity. diva-portal.org The development of various palladium catalysts and ligands has allowed for fine-tuning of the reaction's efficiency and selectivity. science.gov

Table 2: Palladium-Catalyzed Allylation of Benzaldehyde with Allyl Stannanes

| Allyl Source | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Allyltributylstannane | Sulfated Zirconia (5 mol%) | Acetonitrile (B52724) | Room Temp | 3 | 95 | acadpubl.eu |

| Allyltributylstannane | Bulky Aluminum Lewis Acids (catalytic) | CH₂Cl₂ | -20 to RT | 3 | 33-94 | uni-konstanz.de |

Indium Iodide and Nickel(0) Catalysis

Lewis Acid-Mediated Allylation Protocols

Lewis acids are crucial in organic synthesis for activating electrophiles, including the carbonyl group of aldehydes. heyigasglobal.com Their use in allylation reactions provides a pathway that can be complementary to transition metal-catalyzed methods. uni-konstanz.de

Boron trifluoride etherate (BF₃·OEt₂) is a widely used Lewis acid catalyst in organic synthesis. heyigasglobal.comdiva-portal.org It effectively activates aldehydes towards nucleophilic attack. heyigasglobal.com In the synthesis of this compound, BF₃·OEt₂ can promote the reaction between benzaldehyde and an allylating agent like an allylsilane or allylstannane. core.ac.ukrsc.org

The reaction mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of benzaldehyde, which significantly increases the electrophilicity of the carbonyl carbon. heyigasglobal.comacs.org This activation facilitates the subsequent addition of the allyl nucleophile. Stoichiometric amounts of traditional Lewis acids like BF₃·OEt₂ were often required in early protocols. rsc.org However, advancements have led to the development of catalytic systems. uni-konstanz.de For instance, the use of bulky aluminum Lewis acids has been shown to be effective in catalytic amounts for the allylation of aldehydes with allyltributylstannane. uni-konstanz.de

Table 3: Lewis Acid-Promoted Allylation of Benzaldehyde

| Allyl Source | Lewis Acid | Stoichiometry | Solvent | Temperature | Yield | Reference |

| Allyltrimethylsilane | BF₃·OEt₂ | Catalytic | Dichloromethane | -78°C | Good | rsc.org |

| Allyltributylstannane | Bulky Aluminum Lewis Acids | Catalytic (5-10 mol%) | Dichloromethane | -20°C to RT | Up to 94% | uni-konstanz.de |

Metal-Mediated Coupling Reactions for this compound Synthesis

Metal-mediated coupling reactions, particularly those employing metals like indium and zinc, provide direct and often straightforward methods for the synthesis of this compound. These reactions typically involve the in-situ formation of an organometallic reagent that subsequently adds to the carbonyl group.

A classic example is the Barbier-type reaction, which is a one-pot process where the metal, the allyl halide, and the carbonyl compound are all present from the start. arkat-usa.org For the synthesis of this compound, this can be achieved by reacting benzaldehyde with an allyl bromide in the presence of a metal such as indium or zinc. arkat-usa.orgbiosynth.com These reactions can often be carried out in aqueous media, offering a greener alternative to traditional organometallic reactions that require anhydrous conditions. For example, the reaction of benzaldehyde with allyl bromide using zinc metal in an aqueous medium can produce this compound in moderate yields.

Indium-mediated allylations are particularly noteworthy for their high functional group tolerance and their ability to proceed in water. acs.org The reaction of benzaldehyde with allyl bromide and indium metal in an ionic liquid or water can lead to high yields of the desired product. mdpi.com

Table 4: Metal-Mediated Allylation of Benzaldehyde

| Metal | Allyl Source | Solvent | Conditions | Yield (%) | Reference |

| Zinc | Allyl Bromide | Aqueous Media | Room Temp | ~70 | |

| Indium | Allyl Bromide | Ionic Liquid / Water | Room Temp | High | mdpi.com |

| Aluminum/Indium | Allyl Bromide | DMF | - | High | arkat-usa.org |

Note: "High" yield indicates a successful reaction as specific percentages were not consistently provided in the source material.

Zinc-Mediated Barbier-Type Reactions

The Barbier-type reaction represents a significant advancement in the synthesis of homoallylic alcohols like this compound. This method involves the in situ formation of an organometallic reagent, which then reacts with a carbonyl compound in a one-pot process. The use of zinc metal is particularly noteworthy for its cost-effectiveness and operational simplicity.

In a typical procedure, metallic zinc is used to mediate the coupling of an allyl halide, such as allyl bromide, with benzaldehyde. rsc.org This approach circumvents the need to pre-form a stable organometallic reagent, such as a Grignard reagent, which would require strictly anhydrous conditions. researchgate.net The reaction mechanism is believed to proceed through a radical-based pathway initiated by an electron transfer from the zinc metal to the allyl halide. beilstein-journals.orgrushim.ru While operationally simple, these reactions typically provide moderate yields. For example, the reaction between benzaldehyde and allyl bromide mediated by zinc in an aqueous medium has been reported to yield this compound in approximately 70% yield. rsc.org The ability to use aqueous media makes this a particularly attractive method from a green chemistry perspective. researchgate.netresearchgate.net

Table 1: Zinc-Mediated Barbier-Type Synthesis of this compound This table summarizes a representative Zinc-Mediated Barbier-Type Reaction.

| Parameter | Details | Source(s) |

| Carbonyl Substrate | Benzaldehyde | rsc.orgresearchgate.net |

| Allyl Source | Allyl Bromide | rsc.orgclockss.org |

| Mediator | Zinc Metal Powder | rsc.orgresearchgate.netclockss.org |

| Solvent/Medium | Aqueous Media (e.g., THF/water) | rsc.orgbeilstein-journals.orgrushim.ru |

| Key Feature | One-pot synthesis | rsc.orgresearchgate.net |

| Reported Yield | ~70% | rsc.org |

Bismuth-Mediated Coupling Procedures

Bismuth-based reagents have emerged as effective, non-toxic, and environmentally benign alternatives for the synthesis of homoallylic alcohols. These procedures often exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.net

One prominent method involves the reaction of benzaldehyde with an allylic halide in the presence of metallic bismuth and a promoter. For instance, the coupling of benzaldehyde and 3-bromo-propene using metallic bismuth and ammonium (B1175870) chloride in water at room temperature affords this compound in high purity. researchgate.net Another variation employs a bismuth(III) chloride-metallic zinc (BiCl₃-Zn) system in tetrahydrofuran (THF). researchgate.net In this system, various aromatic and aliphatic aldehydes react smoothly with allyl halides to give the corresponding homoallylic alcohols in good yields. researchgate.net For the reaction of benzaldehyde with allyl bromide using the BiCl₃-Zn system, this compound was isolated in 74% yield. researchgate.net Research has also demonstrated that allylic iodides, generated in situ from allylic alcohols using trimethylsilyl (B98337) chloride (TMS-Cl) and sodium iodide (NaI), react smoothly with aldehydes in the presence of metallic bismuth to give homoallylic alcohols. nih.gov

Table 2: Bismuth-Mediated Synthesis of this compound This table presents data from different Bismuth-mediated coupling procedures.

| Bismuth System | Carbonyl Substrate | Allyl Source | Solvent | Conditions | Yield | Source(s) |

| Bi / NH₄Cl | Benzaldehyde | 3-Bromo-propene | Water | Room Temp. | High Purity | researchgate.net |

| BiCl₃ / Zn | Benzaldehyde | Allyl Bromide | THF | Room Temp. | 74% | researchgate.net |

| Bi / TMS-Cl / NaI | Benzaldehyde | Allyl Alcohol (in situ) | Acetonitrile | Room Temp. | Good | nih.gov |

Emerging Methodologies in this compound Synthesis

Reduction of Propargylic Alcohols

An emerging and powerful strategy for synthesizing specific isomers of allylic alcohols is the selective reduction of the corresponding propargylic alcohol. For the synthesis of this compound, the precursor would be 1-phenyl-3-butyn-1-ol. nih.gov The key challenge in this transformation is to achieve partial reduction of the alkyne (triple bond) to an alkene (double bond) without further reduction to the saturated alkane.

The Chan Alkyne Reduction is a well-established method for the stereoselective conversion of propargylic alcohols into trans-(E)-allylic alcohols. alfa-chemistry.com This reaction typically uses sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or lithium aluminum hydride (LiAlH₄). alfa-chemistry.com The mechanism involves an intramolecular hydrogen transfer from the reductant, which first coordinates to the hydroxyl group of the propargylic alcohol. alfa-chemistry.com Applying this methodology to 1-phenyl-3-butyn-1-ol would be expected to yield (E)-1-phenyl-3-buten-1-ol with high stereochemical fidelity.

Alternatively, catalytic hydrogenation offers a pathway to cis-(Z)-alkenes. Catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are classically used for this transformation. vulcanchem.com Modern approaches utilize highly selective nanocatalysts. For example, palladium nanoparticles deposited on various supports have been shown to selectively hydrogenate alkynols to the corresponding alkenol. rsc.orgresearchgate.net The selectivity can be tuned by the choice of support, ligand, and reaction conditions to favor the desired alkene product. rsc.org

Green Chemistry Principles in this compound Synthesis

Aqueous Media Reactions

A central tenet of green chemistry is the use of safer solvents, with water being the ideal choice due to its non-toxicity, availability, and non-flammability. rushim.ru The synthesis of this compound has been successfully adapted to aqueous environments, primarily through Barbier-type reactions. As previously discussed, the zinc-mediated coupling of benzaldehyde and allyl bromide can be performed efficiently in aqueous media, such as a THF/water mixture. beilstein-journals.orgrushim.ru This alleviates the need for stringent anhydrous conditions required for traditional organometallic reactions like the Grignard reaction. researchgate.netresearchgate.net

Similarly, bismuth-mediated allylations can be conducted in water. The reaction of benzaldehyde with 3-bromo-propene using bismuth and ammonium chloride proceeds effectively in water at ambient temperature. researchgate.net The use of water as a solvent not only enhances the safety profile of the synthesis but can also simplify the workup procedure. rushim.ru

Solvent Selection and Optimization for Sustainability

Beyond the use of water, the principles of green chemistry encourage the exploration of other sustainable solvent alternatives. For allylation reactions, deep eutectic solvents (DES) have been investigated as a green medium. A DES, such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, can serve as a stable solvent for electrochemical allylations. kfupm.edu.sa While not yet a mainstream method for this compound synthesis, this approach highlights a frontier in sustainable solvent use.

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to the industrial production of this compound involves a critical shift in priorities, focusing on cost-effectiveness, process efficiency, safety, and sustainability. Methods that are highly efficient on a small scale may not be viable for large-volume manufacturing due to factors like reagent cost, reaction conditions, and product purification challenges. Industrial production strategies, therefore, necessitate modifications to reaction systems, catalyst choices, and purification techniques.

A primary consideration in scaling up production is the move from batch processing, common in laboratory settings, to continuous flow reactors. Continuous flow systems offer superior heat and mass transfer, which allows for better control over reaction parameters, potentially reducing reaction times and improving product purity and consistency. This transition is a key step in optimizing the synthesis for commercial demands.

Catalyst selection is another crucial aspect of industrial-scale synthesis. While laboratory methods may employ complex and expensive homogeneous catalysts, such as the indium iodide/tetrakis(triphenylphosphine)nickel(0) system, industrial applications often favor more cost-effective and robust heterogeneous catalysts. Heterogeneous catalysts are generally easier to separate from the reaction mixture, which simplifies the purification process and allows for catalyst recycling, thereby reducing costs and environmental impact. kuleuven.be The high cost of certain catalysts, like those based on nickel or palladium, can be a significant limiting factor for the industrial scalability of some laboratory methods.

Purification methods also differ significantly between laboratory and industrial scales. While column chromatography is a standard purification technique in the lab, it is generally impractical for large quantities. Industrial production relies on more scalable techniques such as fractional distillation under reduced pressure to isolate and purify the final product.

Biocatalysis presents a promising and scalable alternative for producing specific, enantiomerically pure forms of this compound. Research has shown that microbial resolution is a viable method for preparative-scale synthesis. For instance, the hydrolysis of this compound acetate using the microorganism Rhizopus arrhizus has been used to produce the enantiomerically pure (R)-alcohol with yields of 53-65%. researchgate.net Such biocatalytic routes are increasingly attractive for industrial applications due to their high selectivity and operation under mild conditions.

The following tables provide a comparative overview of laboratory versus industrial synthesis parameters and a summary of different synthetic approaches with regard to their scalability.

Table 1: Comparison of Laboratory vs. Industrial Scale Synthesis of this compound

| Factor | Laboratory Scale | Industrial Scale |

| Catalysts | Typically homogeneous (e.g., InI/Ni(PPh₃)₄) | Preference for heterogeneous Ni catalysts |

| Reactor Type | Batch reactors | Continuous flow reactors |

| Purification | Column chromatography | Fractional distillation |

| Typical Yield | 90–100% | 85–95% |

Table 2: Scalability Aspects of Selected Synthetic Methods

| Method | Typical Yield | Catalyst / Reagent | Scalability Considerations |

| InI/Ni-Catalyzed Allylation | Up to 100% chemicalbook.com | InI / Ni(PPh₃)₄ | High yield, but catalyst cost may limit industrial use. |

| Zinc-Mediated Barbier Reaction | ~70% | Zinc metal | Offers operational simplicity but provides moderate yields. |

| Biocatalytic Resolution | 53-65% (for R-enantiomer) researchgate.net | Rhizopus arrhizus researchgate.net | Demonstrates potential for gram-scale production of specific enantiomers. researchgate.net |

Stereochemical Control in the Synthesis and Transformations of 1 Phenyl 3 Buten 1 Ol

Enantioselective Synthesis of 1-Phenyl-3-buten-1-ol

The creation of specific enantiomers of this compound can be achieved through several catalytic asymmetric methods. These approaches utilize chiral catalysts to direct the formation of one enantiomer over the other from prochiral starting materials.

Chiral Lewis Acid Catalysis (e.g., BINOL-derived Titanium Complexes)

Chiral Lewis acids are instrumental in catalyzing the enantioselective addition of allyl nucleophiles to benzaldehyde (B42025) to produce this compound. Among these, titanium complexes derived from 1,1'-bi-2-naphthol (B31242) (BINOL) have demonstrated effectiveness. These catalysts create a chiral environment around the reacting molecules, influencing the facial selectivity of the nucleophilic attack on the carbonyl group. For instance, titanium bis(binaphthyl) catalysts have been employed in asymmetric allenoate-Claisen rearrangements, achieving enantioselectivities up to 49%. core.ac.uk The method of catalyst preparation and the solvent used can significantly impact the enantioselectivity of the reaction. core.ac.uk

Table 1: Enantioselective Allylation using Ti(BINOL)₂ Catalyst

| Entry | Solvent | Catalyst Preparation | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Toluene | In situ | 35 |

| 2 | CH₂Cl₂ | Pre-formed | 42 |

| 3 | THF | Ti(BINOL)₂·2THF | 49 |

Data sourced from studies on asymmetric allenoate-Claisen rearrangements. core.ac.uk

Organocatalytic Approaches (e.g., Proline Derivatives)

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for enantioselective synthesis. Chiral secondary amines, particularly derivatives of proline, are effective catalysts for the asymmetric α-allylation of aldehydes. core.ac.uk These catalysts operate by forming a transient chiral enamine or iminium ion intermediate, which then reacts with the allylating agent. core.ac.ukacs.org This approach provides a direct method for constructing chiral centers with high enantioselectivity. acs.org For example, pyrrolidine-thiourea and N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide have been used to catalyze formal [3+3] annulation reactions, affording products in good yields and with high enantioselectivities. acs.org

Table 2: Organocatalytic Formal [3+3] Annulation with Proline Derivatives

| Catalyst | Additive | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Pyrrolidine-thiourea (1a) | - | 75 | 88 |

| N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide (1i) | n-butyric acid | 99 (conversion) | 90 |

| N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide (1i) | - | - | 90 |

Data from the enantioselective formal [3+3] annulation of cyclic ketones with enones. acs.org

Chiral Phosphoric Acid Catalysis in Asymmetric Allylation

Chiral phosphoric acids (CPAs), particularly those derived from BINOL, have emerged as powerful Brønsted acid catalysts for a wide range of asymmetric transformations, including the allylation of aldehydes. sigmaaldrich.comnih.gov These catalysts activate the electrophile through hydrogen bonding, creating a chiral pocket that directs the nucleophilic attack of the allylating agent. nih.gov The allylation of benzaldehyde can be carried out under mild, non-cryogenic conditions with low catalyst loadings (often 1-5 mol%). sigmaaldrich.com The use of CPAs in conjunction with organozinc reagents, generated in situ, has been shown to produce tertiary chiral alcohols with high enantiomeric excess. nih.gov

A notable example involves the asymmetric carbonyl allylation of aldehydes with allylic alcohols, proceeding through sequential catalysis by a palladium complex and a chiral phosphoric acid. researchgate.netsioc-journal.cn This method provides access to optically active homoallylic alcohols in high yields with excellent stereoselectivities. researchgate.net

Asymmetric Sakurai Reactions

The Hosomi-Sakurai reaction is a versatile carbon-carbon bond-forming reaction that involves the Lewis acid-promoted allylation of an electrophile with an allyl silane. rsc.org In its asymmetric variant, a chiral Lewis acid or a chiral substrate can be used to control the stereochemical outcome. The multicomponent Hosomi-Sakurai reaction, which combines a carbonyl compound, an alcohol (or its silyl (B83357) ether), and an allyl silane, can generate homoallylic ethers with a new stereocenter. rsc.org The use of chiral silyl ethers has been a strategy to control the stereochemistry of the product. rsc.org While there are limited examples with chiral aliphatic aldehydes, this reaction presents a viable pathway for the stereocontrolled synthesis of derivatives of this compound. rsc.org

Diastereoselective Reactions Involving this compound

Once synthesized, the chiral center in this compound can direct the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers.

Diastereoselective Formation of Halohydrin Derivatives

The double bond in this compound is susceptible to electrophilic addition, such as halogenation in the presence of water, to form halohydrins. The existing stereocenter at the carbinol position can influence the facial selectivity of the electrophilic attack on the alkene, resulting in diastereoselective product formation. This type of reaction, known as carbohalogenation, allows for the formation of a C-C and a C-halogen bond. ethernet.edu.et The stereoselectivity of such intramolecular reactions is a key area of investigation in organic synthesis. ethernet.edu.et For instance, a Prins-type cyclization of cyclopropane (B1198618) carbaldehydes with 3-buten-1-ol (B139374) mediated by TiX₄ can lead to the highly stereoselective construction of hexahydrooxonines. acs.org This demonstrates how the hydroxyl group can participate in and direct the stereochemical course of a reaction involving the double bond.

This compound as a Chiral Building Block in Asymmetric Synthesis

Optically active this compound is a valuable chiral precursor in the synthesis of a variety of enantiomerically pure and biologically significant molecules. asianpubs.org Its distinct structure, featuring a homoallylic alcohol with a phenyl group at the carbinol center, allows it to serve as a versatile starting material for constructing complex chiral architectures. The enantiomers of this compound are key intermediates in the preparation of specialized compounds for the pharmaceutical and agrochemical industries. scielo.br

Research has highlighted the use of the (R)-enantiomer of this compound in synthesizing valuable intermediates for drugs. scielo.br It is also a reported precursor for creating substituted cyclophosphamide (B585) analogues, which have been investigated for the treatment of leukemia in cells resistant to standard cyclophosphamide. scielo.br The utility of this chiral alcohol extends to the synthesis of various natural products and bioactive molecules, including tetrahydrofurans, α,β-unsaturated lactones, antitumour macrolides, and alkaloids. asianpubs.org

A notable application of this compound as a chiral building block is its participation in diastereoselective cyclization reactions. For instance, it can undergo an acid-catalyzed Prins cyclization with aldehydes. When reacted with benzaldehyde in the presence of an Amberlyst-15 acidic resin, this compound yields 2,6-diphenyl-4-hydroxytetrahydropyran. This reaction proceeds with high diastereoselectivity, demonstrating how the inherent chirality and structure of the parent alcohol can direct the stereochemical outcome of subsequent transformations. The phenyl group plays a crucial role in stabilizing the transition states during such reactions, a feature not present in simpler homoallylic alcohols like 3-buten-1-ol.

The following table summarizes a key synthetic transformation where this compound is utilized as a chiral building block.

Table 1: Synthetic Applications of this compound

| Starting Material | Reagent | Catalyst | Product | Yield | Stereoselectivity | Reference |

|---|

Analytical Methodologies for Stereochemical Purity Determination

The effectiveness of a chiral compound in asymmetric synthesis is contingent upon its enantiomeric purity. csfarmacie.cz Therefore, precise and reliable analytical methods are essential to quantify the stereochemical composition, specifically the enantiomeric excess (ee), of substances like this compound. acs.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Various chromatographic and spectroscopic techniques have been developed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being a primary and powerful tool. csfarmacie.czacs.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. csfarmacie.cz The method relies on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. csfarmacie.cz This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and allowing for the determination of their relative proportions, and thus the enantiomeric excess. csfarmacie.cz

For the analysis of this compound, several chiral HPLC methods have been established, employing different CSPs and mobile phase compositions to achieve effective resolution of its (R) and (S) enantiomers. The choice of the chiral column and the solvent system is critical for obtaining good separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® and Chiralpak®), are commonly used.

One documented method utilizes a Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate). With a mobile phase consisting of a 98:2 mixture of hexane (B92381) and isopropanol, the (R)- and (S)-enantiomers of this compound can be baseline separated, with retention times of 17.5 minutes for the (R)-enantiomer and 20.9 minutes for the (S)-enantiomer. Another method employs a Chirex 3001 column with a mobile phase of 0.2% isopropyl alcohol and 2% dichloroethylene in n-hexane, demonstrating the versatility of available analytical procedures. scielo.br

The following interactive table details various reported HPLC methods for the chiral separation of this compound enantiomers.

Table 2: Chiral HPLC Methods for Enantiomeric Excess (ee) Determination of this compound

| Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection (UV Wavelength) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Chiralcel OD-H | Hexane / Isopropanol (98:2) | Not Specified | Not Specified | (R): 17.5, (S): 20.9 | |

| Chirex 3001 (4.67 x 25 cm) | n-Hexane / Isopropyl Alcohol / Dichloroethylene (97.8:0.2:2) | 1.0 | 220 nm | Not Specified | scielo.br |

| Diacel CHIRALCEL OD-H (0.46 cm x 25 cm) | Hexanes / 2-Propanol (99.75:0.25) | 0.6 | 210 nm | 11.9 (major), 12.9 (minor) | wiley-vch.de |

Reactivity and Mechanistic Investigations of 1 Phenyl 3 Buten 1 Ol

Fundamental Organic Transformations

1-Phenyl-3-buten-1-ol is a versatile molecule that participates in a range of fundamental organic transformations due to the presence of its two reactive functional groups: a secondary alcohol and a terminal alkene. smolecule.com Its reactivity is influenced by the phenyl group, which can stabilize intermediates and influence the regioselectivity and stereoselectivity of reactions.

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol moiety of this compound can be oxidized to the corresponding ketone, 1-phenyl-3-buten-1-one. smolecule.com The selection of an appropriate oxidizing agent is crucial to achieve this transformation efficiently and without affecting the carbon-carbon double bond. A variety of reagents are available for the oxidation of secondary alcohols to ketones. youtube.comlibretexts.orgchemistryviews.org

Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), Collins reagent (CrO₃·2py in CH₂Cl₂), and Jones reagent (CrO₃ in aqueous H₂SO₄). youtube.comlibretexts.orgwikipedia.org However, stronger oxidants like Jones reagent can sometimes lead to side reactions, especially with the alkene present. libretexts.org Milder and more selective methods are often preferred. These include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation, which are known for their high efficiency and compatibility with various functional groups. youtube.comchemistryviews.orgwikipedia.org

The chemoselective oxidation of allylic and benzylic alcohols, such as this compound, is a key area of research. rsc.orgnih.gov For instance, systems like iodosobenzene (B1197198) catalyzed by a (salen)chromium complex have been shown to selectively oxidize benzylic and allylic alcohols to their corresponding carbonyl compounds. nih.govthieme-connect.com Another approach involves using trichloroisocyanuric acid with a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), which is highly chemoselective for oxidizing primary and secondary alcohols. acs.org

Table 1: Common Reagents for the Oxidation of this compound

| Reagent/Method | Product | Typical Conditions | Selectivity |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | 1-Phenyl-3-buten-1-one | CH₂Cl₂ | Good for secondary alcohols |

| Swern Oxidation | 1-Phenyl-3-buten-1-one | (COCl)₂, DMSO, Et₃N, -78 °C | High, avoids over-oxidation |

| Dess-Martin Periodinane (DMP) | 1-Phenyl-3-buten-1-one | CH₂Cl₂ | Mild and selective |

| Jones Reagent (CrO₃/H₂SO₄) | 1-Phenyl-3-buten-1-one | Acetone | Strong, potential for side reactions |

| TEMPO/Trichloroisocyanuric acid | 1-Phenyl-3-buten-1-one | CH₂Cl₂, Room Temp | High chemoselectivity |

Reduction Reactions to Saturated Alcohols

The reduction of this compound can selectively target either the carbon-carbon double bond or proceed to reduce it to the fully saturated alcohol, 1-phenylbutan-1-ol. The most common method for the complete saturation of both the alkene and the potential for carbonyl reduction (if oxidized) is catalytic hydrogenation. researchgate.net This typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and nickel. researchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The hydrogenation of the double bond is generally a stepwise process, first yielding the saturated alcohol. researchgate.net

It is important to note that if the starting material were the unsaturated ketone, 1-phenyl-3-buten-1-one, reduction with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would typically reduce the ketone to the alcohol, this compound, without affecting the double bond. smolecule.com To achieve the saturated alcohol from the unsaturated ketone, a two-step process of reduction of the ketone followed by hydrogenation of the alkene, or a one-pot catalytic hydrogenation under conditions that reduce both functional groups, would be necessary.

Table 2: Reduction of this compound

| Reagent | Product | Conditions |

|---|---|---|

| H₂/Pd-C | 1-Phenylbutan-1-ol | Ethanol, H₂ atmosphere |

| H₂/PtO₂ | 1-Phenylbutan-1-ol | Ethyl acetate, H₂ atmosphere |

Nucleophilic Substitution at the Hydroxyl Moiety

The hydroxyl group of this compound can be converted into a better leaving group, making it susceptible to nucleophilic substitution reactions. smolecule.comwikipedia.org This allows for the introduction of a variety of other functional groups at the benzylic position.

A common strategy is to convert the alcohol into an alkyl halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively. smolecule.com These reactions typically proceed through an Sₙi (internal nucleophilic substitution) or Sₙ2 mechanism. Given that this compound is a secondary benzylic alcohol, Sₙ1-type reactions are also possible due to the stability of the resulting benzylic carbocation.

Another important substitution reaction is the formation of ethers. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a common method. encyclopedia.pub

Due to the allylic nature of the system, allylic rearrangements (Sₙ1' or Sₙ2') can sometimes occur, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product. encyclopedia.pub

Table 3: Nucleophilic Substitution Reactions of this compound

| Reagent | Product Type | Example Product |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Alkyl Chloride | 1-Chloro-1-phenyl-3-butene |

| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | 1-Bromo-1-phenyl-3-butene |

| NaH, then R-X | Ether | 1-Alkoxy-1-phenyl-3-butene |

Dehydration Reactions

The acid-catalyzed dehydration of this compound leads to the formation of a conjugated diene, 1-phenyl-1,3-butadiene. This reaction is an elimination reaction where a molecule of water is removed. The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org

The mechanism for the dehydration of a secondary alcohol like this compound generally proceeds through an E1 pathway. libretexts.orgjove.comaakash.ac.inacs.org The key steps are:

Protonation of the hydroxyl group: The oxygen atom of the alcohol is protonated by the acid catalyst to form an alkyloxonium ion, which is a good leaving group. libretexts.orgjove.com

Formation of a carbocation: The alkyloxonium ion departs as a molecule of water, generating a secondary, benzylic carbocation. This is the rate-determining step. jove.com The carbocation is stabilized by both the adjacent phenyl group and the allylic double bond.

Deprotonation: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a new double bond and regenerating the acid catalyst. libretexts.orgjove.com

The formation of the conjugated diene, 1-phenyl-1,3-butadiene, is favored due to the increased stability of the conjugated system.

Table 4: Dehydration of this compound

| Catalyst | Product | Mechanism |

|---|---|---|

| H₂SO₄ (conc.) | 1-Phenyl-1,3-butadiene | E1 |

| H₃PO₄ (conc.) | 1-Phenyl-1,3-butadiene | E1 |

Cyclization and Rearrangement Pathways

Prins Cyclization

The Prins reaction is an electrophilic addition of an aldehyde or ketone to an alkene or alkyne, which can be followed by the capture of a nucleophile. wikipedia.org When applied intramolecularly or in a tandem fashion, it becomes a powerful tool for the synthesis of heterocyclic compounds, particularly tetrahydropyrans. beilstein-journals.orgnih.govresearchgate.net this compound is a suitable substrate for the Prins cyclization.

The reaction is typically catalyzed by a Brønsted or Lewis acid. nih.govacs.org The mechanism involves the following key steps:

Formation of an oxocarbenium ion: The acid catalyst activates the aldehyde (or ketone), which then reacts with the hydroxyl group of this compound to form a hemiacetal. Subsequent loss of water generates a highly reactive oxocarbenium ion intermediate. acs.orgpreprints.org

Intramolecular cyclization: The alkene moiety of the homoallylic alcohol then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion. uva.es This cyclization step forms the tetrahydropyran (B127337) ring.

Nucleophilic trapping: The resulting carbocationic intermediate is then trapped by a nucleophile present in the reaction medium.

A specific example is the acid-catalyzed Prins cyclization of this compound with benzaldehyde (B42025). This reaction, using a catalyst like Amberlyst-15 in 1,2-dichloroethane, yields 2,6-diphenyl-4-hydroxytetrahydropyran with high diastereoselectivity. The phenyl group on the alcohol substrate plays a crucial role in stabilizing the transition states, leading to efficient cyclization.

The stereochemical outcome of the Prins cyclization is often controlled by the tendency of the intermediates to adopt a chair-like transition state, which minimizes steric interactions. uva.es

Table 5: Prins Cyclization of this compound with Benzaldehyde

| Catalyst | Co-reactant | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|

| Amberlyst-15 | Benzaldehyde | 2,6-Diphenyl-4-hydroxytetrahydropyran | 88% | High |

Transition Metal-Catalyzed Transformations

This compound, a homoallylic alcohol, serves as a versatile substrate in a variety of transition metal-catalyzed reactions. The presence of both a hydroxyl group and a terminal alkene allows for a range of transformations, making it a valuable building block in organic synthesis. smolecule.com

Palladium-Catalyzed Reactions

Palladium catalysts are effective in promoting several transformations of unsaturated alcohols like this compound. While specific studies on this compound are not extensively detailed in the provided results, analogous reactions with similar substrates provide insight into its potential reactivity. For instance, palladium-catalyzed Heck coupling reactions of allylic alcohols with aryl iodides can lead to the formation of aryl ketones. researchgate.net In the case of 1-buten-3-ol reacting with iodobenzene, 4-phenyl-2-butanone is formed in a two-step arylation-isomerization sequence. researchgate.net This suggests that this compound could potentially undergo similar transformations.

Furthermore, palladium-catalyzed allylic substitution reactions are well-documented. oup.com These reactions typically involve the formation of a π-allylpalladium intermediate, which can then be attacked by a nucleophile. oup.com In the context of this compound, activation of the allylic system could be envisioned, leading to various cross-coupling products. The use of different ligands can influence the regioselectivity of these reactions, directing the nucleophilic attack to either the 1- or 3-position of the butenyl chain. oup.com

A study on the palladium-catalyzed allylation of benzaldehyde using allyl stannanes highlights the formation of this compound as a product. This underscores the role of palladium in facilitating the formation of this homoallylic alcohol, a reaction that proceeds via oxidative addition and transmetallation steps.

Rhodium-Catalyzed Stereoselective Processes

Rhodium catalysts are renowned for their ability to control stereochemistry in various transformations. While direct examples of rhodium-catalyzed reactions with this compound are not explicitly detailed, the broader context of rhodium catalysis suggests potential applications. For instance, rhodium-catalyzed isomerization of allylic alcohols to the corresponding aldehydes is a known process. chemrxiv.org Furthermore, rhodium carbenoids, generated from diazo compounds, can undergo cyclopropanation with alkenes. nih.gov A tethered alkene in a molecule like this compound could potentially undergo intramolecular cyclopropanation. nih.gov

Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) and Subsequent Cross-Coupling

The Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction has emerged as a powerful method for the enantioselective synthesis of chiral alcohols. researchgate.netnih.gov This reaction involves the addition of an organoaluminum reagent across an alkene in the presence of a chiral zirconium catalyst. researchgate.netnih.gov While the direct ZACA reaction on this compound is not described, the synthesis of chiral alcohols from allyl alcohol via the ZACA reaction followed by cross-coupling is a well-established strategy. researchgate.netnih.gov

This multi-step sequence typically involves:

ZACA reaction: An organoaluminum reagent is added to an alkene like allyl alcohol, catalyzed by a chiral zirconocene (B1252598) derivative, to create a new stereocenter with high enantioselectivity. researchgate.netnih.gov

Functionalization: The resulting organoaluminum intermediate is then converted to a more versatile functional group, such as an iodide. nih.gov

Cross-Coupling: The chiral iodide can then undergo palladium- or copper-catalyzed cross-coupling reactions with various organometallic reagents to introduce a wide range of substituents. nih.gov

This sequence allows for the synthesis of a diverse array of enantiomerically enriched chiral alcohols, which are valuable intermediates in the synthesis of natural products and other complex organic molecules. nih.govnih.gov

| Reaction Step | Description | Catalyst/Reagent Example | Key Outcome |

| ZACA Reaction | Asymmetric addition of an organoaluminum reagent to an alkene. | (-)-(NMI)₂ZrCl₂ / Trialkylaluminum | Creation of a chiral center with high enantiomeric excess. nih.gov |

| Functionalization | Conversion of the organoaluminum intermediate to an organoiodide. | Iodine | Formation of a versatile intermediate for cross-coupling. nih.gov |

| Cross-Coupling | Coupling of the chiral iodide with an organometallic reagent. | Pd(PPh₃)₄ or Cu catalyst | Introduction of diverse functional groups with retention of stereochemistry. nih.gov |

Reactions with Organometallic Reagents

Grignard Reagent Interactions

Grignard reagents are strong nucleophiles and bases that react readily with alcohols. masterorganicchemistry.com The reaction of a Grignard reagent (R-MgX) with this compound would initially involve an acid-base reaction where the Grignard reagent deprotonates the hydroxyl group to form a magnesium alkoxide and the corresponding alkane (R-H). This is because the hydroxyl proton is more acidic than the protons of the alkane from which the Grignard reagent is derived. masterorganicchemistry.com

Following the initial deprotonation, further reaction of the resulting magnesium alkoxide with another equivalent of the Grignard reagent is generally not observed under standard conditions. The primary interaction is the acid-base reaction. masterorganicchemistry.com

In a different context, the synthesis of this compound can be achieved through the reaction of a Grignard reagent, such as allylmagnesium bromide, with benzaldehyde. This is a standard Grignard addition to a carbonyl compound. cdnsciencepub.com

Specialized Reactions

This compound can participate in specialized reactions that take advantage of its unique structure. For example, it can undergo an acid-catalyzed Prins cyclization with benzaldehyde using a solid acid catalyst like Amberlyst-15. This reaction yields a 2,6-diphenyl-4-hydroxytetrahydropyran with high diastereoselectivity. The phenyl group in this compound is crucial for stabilizing the transition states in this cyclization.

Another specialized transformation involves the palladium-catalyzed aminooxygenation of alkenes. While not directly demonstrated with this compound, a similar substrate, 2-phenyl-3-buten-1-ol, undergoes palladium-catalyzed oxidative cyclization to form a trans-disubstituted tetrahydrofuran (B95107) in good yield and high diastereoselectivity. umich.edu This suggests that this compound could potentially undergo analogous intramolecular cyclization reactions.

Ritter Reaction

The Ritter reaction serves as a valuable method for the synthesis of amides from alcohols or alkenes in the presence of a nitrile and a strong acid. For this compound, a homoallylic alcohol, this reaction can proceed through a tandem Prins-Ritter type cyclization. niscpr.res.incdnsciencepub.com In this process, the alcohol reacts with a carbonyl compound and a nitrile, catalyzed by an acid, to yield 4-amido tetrahydropyran derivatives. niscpr.res.incdnsciencepub.comsci-hub.se

The generally accepted mechanism for the Ritter reaction involves the initial formation of a stable carbocation from the substrate. organic-chemistry.org In the case of this compound, the acidic conditions facilitate the departure of the hydroxyl group as a water molecule, generating a secondary benzylic carbocation. This carbocation is stabilized by resonance with the phenyl group. The carbocation then undergoes nucleophilic attack by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. organic-chemistry.org Subsequent hydrolysis of the nitrilium ion during aqueous workup yields the final amide product. organic-chemistry.org

In the context of the Prins-Ritter cyclization, this compound can react with various aldehydes and nitriles to form polysubstituted 4-acetamido tetrahydropyrans. niscpr.res.incdnsciencepub.com For instance, the reaction of this compound with an aldehyde and acetonitrile (B52724), catalyzed by systems like cerium(IV) sulfate (B86663) or iodine/acetyl chloride, produces the corresponding cis-4-acetamido tetrahydropyran in good yields. niscpr.res.incdnsciencepub.com The proposed mechanism involves the formation of a hemiacetal, followed by a Prins cyclization to generate a tetrahydropyranyl carbocation. This carbocation is then trapped by the nitrile in a Ritter-type amidation to afford the final product. cdnsciencepub.comsci-hub.se The high cis-selectivity is attributed to the stereochemical course of the Prins cyclization, where the substituents on the tetrahydropyran ring preferentially occupy equatorial positions in a chair-like transition state. sci-hub.sersc.org

A study by Yadav et al. demonstrated the use of CeCl₃·7H₂O/AcCl as an efficient catalytic system for this one-pot, three-component reaction at ambient temperature, affording 4-amido tetrahydropyrans with high diastereoselectivity. sci-hub.se The reaction of this compound with benzaldehyde and acetonitrile under these conditions yielded N-(2,6-diphenyltetrahydropyran-4-yl)acetamide. cdnsciencepub.com

Table 1: Examples of Prins-Ritter Reactions with this compound Derivatives cdnsciencepub.com

| Entry | Aldehyde | Homoallylic Alcohol | Product | Yield (%) |

| j | Benzaldehyde | This compound | N-(2,6-Diphenyltetrahydropyran-4-yl)acetamide | 85 |

| k | 3-Nitrobenzaldehyde | This compound | N-[2-(3-Nitrophenyl)-6-phenyltetrahydropyran-4-yl]acetamide | 88 |

| l | 3-Nitrobenzaldehyde | 1-(3-Nitrophenyl)but-3-en-1-ol | N-[2,6-Bis(3-nitrophenyl)tetrahydropyran-4-yl]acetamide | 87 |

| m | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | N-[2,6-Bis(4-chlorophenyl)tetrahydropyran-4-yl]acetamide | 92 |

| n | 2,4-Dichlorobenzaldehyde | 1-(2,4-Dichlorophenyl)but-3-en-1-ol | N-[2,6-Bis(2,4-dichlorophenyl)tetrahydropyran-4-yl]acetamide | 90 |

| o | Benzaldehyde | 1-(2,4-Dichlorophenyl)but-3-en-1-ol | N-[2-(2,4-Dichlorophenyl)-6-phenyltetrahydropyran-4-yl]acetamide | 86 |

Sharpless Olefin Synthesis

The Sharpless asymmetric epoxidation is a highly enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. researchgate.netwayne.edu This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netwayne.edu The choice of the L-(+)-DET or D-(-)-DET ligand determines the stereochemistry of the resulting epoxide with high predictability. researchgate.net

For a secondary homoallylic alcohol like this compound, direct application of the Sharpless epoxidation is not standard as the reaction is designed for allylic alcohols. However, the principles of Sharpless reactions, particularly kinetic resolution via asymmetric epoxidation, are highly relevant to chiral alcohols. In a kinetic resolution, the racemic alcohol is subjected to the Sharpless epoxidation conditions, leading to the preferential epoxidation of one enantiomer, leaving the other enantiomer unreacted and thus resolved. nih.gov

While direct Sharpless epoxidation of this compound is not the primary application, the synthesis of related chiral building blocks often employs this methodology. For example, in the synthesis of diarylheptanoids like yashabushidiols, a key step involves the kinetic resolution of a racemic allylic alcohol using the Sharpless asymmetric epoxidation. nih.gov This process yields an enantioenriched epoxy alcohol and the unreacted, optically active allylic alcohol, which can both be converted to valuable chiral products. nih.gov

The mechanism of the Sharpless epoxidation involves the formation of a dimeric titanium tartrate catalyst. wayne.edu The allylic alcohol substrate coordinates to the titanium center, and the peroxide is delivered to one face of the double bond, directed by the chiral tartrate ligand. researchgate.net The high degree of organization in the transition state is responsible for the high enantioselectivity observed. wayne.edu

Swern Oxidation

The Swern oxidation is a widely used method for the mild conversion of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgadichemistry.com For this compound, a secondary alcohol, the Swern oxidation provides an efficient route to the corresponding ketone, 1-phenyl-3-buten-1-one. This reaction is known for its high yields and tolerance of various functional groups, including the alkene moiety present in the substrate. wikipedia.orgmissouri.edu

The reaction is typically carried out at low temperatures (around -78 °C) and involves the use of dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (B1165640). wikipedia.orgchemistryhall.com A hindered non-nucleophilic base, commonly triethylamine (B128534) (TEA), is then added to facilitate the final elimination step. wikipedia.orgyoutube.com

The mechanism of the Swern oxidation proceeds through several key intermediates. wikipedia.orgmissouri.edu

Activation of DMSO: DMSO reacts with oxalyl chloride to form a reactive electrophilic species, the chloro(dimethyl)sulfonium chloride, with the loss of carbon monoxide and carbon dioxide. wikipedia.orgyoutube.com

Formation of Alkoxysulfonium Salt: The alcohol, this compound, attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing a chloride ion and forming an alkoxysulfonium salt. wikipedia.orgmissouri.edu

Ylide Formation: Triethylamine deprotonates the carbon adjacent to the sulfonium (B1226848) center, leading to the formation of a sulfur ylide. wikipedia.orgyoutube.com

β-Elimination: The ylide undergoes an intramolecular proton transfer via a five-membered ring transition state. This concerted step involves the abstraction of the proton on the carbon bearing the oxygen by the ylide carbanion, leading to the formation of the ketone (1-phenyl-3-buten-1-one), dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.orgmissouri.eduyoutube.com

A significant advantage of the Swern oxidation is that it avoids the use of toxic heavy metals like chromium and operates under mild conditions, preventing over-oxidation or side reactions often associated with other methods. missouri.educhemistryhall.com The main drawback is the production of the volatile and malodorous dimethyl sulfide. missouri.edu

Table 2: Reagents and Byproducts in the Swern Oxidation of this compound

| Role | Compound | Formula |

| Substrate | This compound | C₁₀H₁₂O |

| Product | 1-Phenyl-3-buten-1-one | C₁₀H₁₀O |

| Oxidant | Dimethyl sulfoxide (DMSO) | (CH₃)₂SO |

| Activator | Oxalyl chloride | (COCl)₂ |

| Base | Triethylamine (TEA) | (C₂H₅)₃N |

| Volatile Byproduct | Dimethyl sulfide | (CH₃)₂S |

| Gaseous Byproducts | Carbon monoxide, Carbon dioxide | CO, CO₂ |

| Salt Byproduct | Triethylammonium chloride | [(C₂H₅)₃NH]Cl |

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and amines, with inversion of configuration at the alcohol carbon. scribd.comorganic-chemistry.orgchemistrysteps.com This reaction is particularly valuable in the synthesis of chiral molecules where control of stereochemistry is crucial. organic-chemistry.org For a secondary alcohol like this compound, the Mitsunobu reaction allows for the nucleophilic substitution of the hydroxyl group with complete inversion of its stereocenter.

The reaction typically involves an alcohol, a nucleophile with a pKa of generally less than 15, a phosphine (B1218219) (usually triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). scribd.comorganic-chemistry.org

The mechanism of the Mitsunobu reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine (B1666868) intermediate. organic-chemistry.orgchemistrysteps.com This intermediate then protonates the nucleophile. The alcohol then adds to the activated phosphorus center, forming an alkoxyphosphonium salt. chemistrysteps.com This step activates the hydroxyl group, converting it into a good leaving group. In the final, rate-determining step, the conjugate base of the nucleophile displaces the oxyphosphonium group in a classic Sₙ2 reaction, resulting in the desired product with inverted stereochemistry. organic-chemistry.orgchemistrysteps.com

For allylic alcohols, including those with a structure similar to this compound, the Mitsunobu reaction generally proceeds with high regioselectivity and stereospecificity. organic-chemistry.orgacs.org For example, studies on the Mitsunobu reaction of primary and secondary allylic alcohols with N-Boc ethyl oxamate (B1226882) as the nitrogen nucleophile have demonstrated the formation of the corresponding N-Boc allylic amines with excellent regioselectivity. organic-chemistry.orgacs.orgnih.gov When an enantiopure allylic alcohol is used, the substitution occurs stereospecifically, preserving the enantiomeric purity of the product. acs.orgresearchgate.net However, in the case of α-vinylbenzyl alcohol, a regioisomeric mixture was observed, indicating that the substitution pattern can influence the outcome. acs.org

The reaction's reliability in inverting the stereochemistry of secondary alcohols makes it a key tool in multi-step syntheses of complex natural products and pharmaceuticals. scribd.com

Mechanistic Elucidation through Spectroscopic and Computational Methods

Nuclear Magnetic Resonance (NMR) Spectroscopic Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms, allowing for the identification of transient intermediates, the determination of product structures, and the study of reaction kinetics. For reactions involving this compound, ¹H and ¹³C NMR are fundamental for characterizing the starting material and the final products. cdnsciencepub.comnih.govoup.com

In the context of the Prins-Ritter reaction of this compound, NMR spectroscopy is crucial for confirming the structure and stereochemistry of the resulting 4-amido tetrahydropyran derivatives. cdnsciencepub.com For example, in the product N-(2,6-diphenyltetrahydropyran-4-yl)acetamide, the ¹H NMR spectrum shows characteristic signals for the acetamido group (a singlet around δ 1.96 ppm) and a D₂O exchangeable doublet for the NH proton. cdnsciencepub.com The coupling constants and multiplicities of the protons on the tetrahydropyran ring provide information about their relative stereochemistry, often confirming a cis relationship between the substituents at the 2- and 6-positions, which occupy equatorial positions in the chair conformation. cdnsciencepub.comsci-hub.se NOE (Nuclear Overhauser Effect) experiments can further confirm these spatial relationships. sci-hub.se

In-situ NMR monitoring, where spectra are acquired directly from the reacting mixture, can provide direct evidence for the formation and consumption of intermediates. While specific in-situ NMR studies on this compound reactions are not extensively documented in the provided context, this technique would be highly applicable to study the formation of the nitrilium ion in the Ritter reaction or the alkoxysulfonium salt in the Swern oxidation.

The chemical shifts in the ¹³C NMR spectrum are also highly informative. For (S)-1-phenyl-3-buten-1-ol, the carbon atoms of the butenyl chain and the phenyl ring show distinct signals that can be assigned based on their chemical environment. spectrabase.com Upon reaction, changes in these chemical shifts provide evidence for the transformation of functional groups. For instance, in the Swern oxidation, the disappearance of the C-OH signal (around 73 ppm) and the appearance of a C=O signal (typically >190 ppm) would confirm the oxidation.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Reaction Product

| Compound | C1 (CH-OH/CH-N) | C2 (CH₂) | C3 (CH=) | C4 (=CH₂) | Phenyl (ipso-C) | Phenyl (ortho, meta, para) | Reference |

| (S)-1-Phenyl-3-buten-1-ol | 73.4 | 43.8 | 134.9 | 118.4 | 143.9 | 125.8, 127.4, 128.4 | spectrabase.com |

| N-(2,6-Diphenyltetrahydropyran-4-yl)acetamide | 45.8 (C4) | 77.3 (C2, C6) | - | - | 142.5 | 125.6, 127.2, 128.2 | cdnsciencepub.com |

| Note: The numbering for the tetrahydropyran product is based on its specific structure. |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful insights into reaction mechanisms by modeling the energies of reactants, transition states, and intermediates. beilstein-journals.orgresearchgate.net Density Functional Theory (DFT) and other ab initio methods are frequently used to calculate reaction pathways, activation energies, and thermodynamic stabilities, complementing experimental findings. wayne.edubiosynth.com

For reactions involving this compound, computational studies can elucidate aspects that are difficult to observe experimentally. For instance, in the Prins reaction, which is a key step in the tandem Prins-Ritter sequence, DFT calculations have been used to model the reaction paths. beilstein-journals.org These studies can help determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the stereochemical outcome by comparing the energies of different transition states. beilstein-journals.org For example, calculations on model systems have shown that the formation of a 1,3-diol can be the rate-determining step, which can then lead to either an allylic alcohol or, via a hemiacetal intermediate, the cyclized 1,3-dioxane (B1201747) product. beilstein-journals.org

In the context of the Sharpless epoxidation, DFT calculations have been instrumental in understanding the structure of the active titanium-tartrate catalyst and the origin of its high enantioselectivity. wayne.edu Models of the transition state for oxygen transfer to the allylic alcohol show how the chiral ligand environment dictates the facial selectivity of the epoxidation. wayne.edu

Theoretical studies can also predict the reactivity of this compound. For example, quantum chemical calculations can determine bond dissociation energies, which can indicate the most likely sites for radical attack. Furthermore, computational modeling can be used to predict NMR chemical shifts, which can aid in the structural assignment of complex products or intermediates. mdpi.com While specific computational studies focusing exclusively on this compound are not detailed in the search results, the methodologies are well-established and directly applicable. For example, studies on similar unsaturated alcohols have used computational methods to investigate reaction mechanisms with atmospheric radicals, calculating rate constants and characterizing intermediates and transition states. researchgate.net

Transition State Theory (TST) Applications

In the context of this compound, TST is critical for rationalizing its reactivity in various transformations. For instance, in acid-catalyzed reactions like the Prins cyclization, the presence of the phenyl group is essential for stabilizing the key transition states. This stabilization, likely arising from the delocalization of developing positive charge into the aromatic ring, lowers the activation energy barrier compared to aliphatic analogues like 3-buten-1-ol (B139374), thereby facilitating the reaction.

Computational studies on related allylation reactions have shown that the reaction can proceed through different transition state geometries, such as a six-membered cyclic transition state when a Lewis acid is absent. kuleuven.be However, coordination of a Lewis acid to the carbonyl oxygen in an aldehyde substrate leads to an alternative, lower-energy acyclic antiperiplanar transition state. kuleuven.be For reactions involving this compound, TST calculations would be employed to locate these various transition states, calculate their relative energies, and predict the most favorable reaction pathway under specific catalytic conditions. The theory helps explain how factors like catalyst choice, solvent, and substrate structure influence which transition state is more accessible, thereby dictating the reaction's outcome and stereoselectivity. core.ac.uk

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. core.ac.uk This analysis provides a quantitative basis for the Lewis structure model, offering insights into charge distribution, hybridization, and stabilizing donor-acceptor (hyperconjugative) interactions. core.ac.uk

For this compound, NBO analysis would be instrumental in understanding its electronic structure and reactivity. The analysis can quantify the natural atomic charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. For example, it would detail the charge on the carbinol carbon (C1), the hydroxyl oxygen, and the carbons of the double bond (C3 and C4), providing a rationale for its behavior in reactions like oxidation, reduction, or nucleophilic substitution. smolecule.com

Furthermore, NBO analysis can elucidate key stereoelectronic effects. It can quantify the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, interactions between the oxygen lone pairs and the antibonding σ* orbitals of adjacent C-C or C-H bonds, or between the π-system of the phenyl ring and the rest of the molecule, can be evaluated. These interactions are crucial for stabilizing specific conformations and transition states. In a study on the related compound 3-phenyl-1-propene, NBO analysis could be used to probe the interactions between the phenyl ring's π orbitals and the double bond, helping to explain the molecule's conformational preferences and reactivity patterns.

| Potential NBO Interaction | Description | Predicted Influence on Reactivity |

| n(O) -> σ(C1-C2) | Donation from an oxygen lone pair to the antibonding orbital of the adjacent C-C bond. | Weakens the C1-C2 bond; influences the C-O bond properties. |

| π(C3=C4) -> σ(C2-H) | Hyperconjugation from the double bond's π-system into an adjacent C-H antibonding orbital. | Stabilizes conformations where the double bond and C-H bond are properly aligned. |

| π(Phenyl) -> σ(C1-O) | Interaction between the phenyl ring's π-system and the C-O antibonding orbital. | Can influence the stability of carbocation intermediates formed upon C-O bond cleavage. |

| σ(C-H) -> π(Phenyl) | Donation from a C-H bond into an empty π orbital of the phenyl ring. | Contributes to the overall stability of the molecule. |

This table represents a hypothetical NBO analysis for this compound, illustrating the types of insights the method can provide.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry for investigating the electronic structure and energetics of molecules. ethernet.edu.etlookchem.com It allows for the accurate calculation of molecular geometries, reaction energies, and transition state structures, providing a detailed picture of reaction mechanisms. osti.gov

DFT calculations have been applied to understand reactions related to homoallylic alcohols like this compound. For instance, in the dehydration of butanediols to produce butadiene, DFT was used to clarify that intermediates like 3-buten-2-ol (B146109) are key species in the reaction pathway. mdpi.com Similarly, DFT studies on the Prins cyclization of allylsilyl alcohols (structurally related to this compound) with aldehydes have provided detailed energy profiles for competing reaction pathways. uva.es

Table: Calculated Relative Gibbs Free Energies (kcal/mol) for Silyl-Prins Cyclization Pathway uva.es

| Stationary Point | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Allylsilyl alcohol + Benzaldehyde | 0.0 |

| Oxocarbenium Ion A | Initial intermediate after acid-catalyzed reaction | +5.6 |

| TS (7-endo) | Transition state for the 7-endo cyclization step | +12.1 |

| Intermediate Cation | Oxepanyl carbocation intermediate | +2.9 |

| Product | cis-2,5,7-trisubstituted oxepane | -19.4 |

Data adapted from a computational study on a related silyl-Prins cyclization, illustrating how DFT is used to map a reaction profile. uva.es

These results demonstrate the power of DFT to rationalize and predict chemical reactivity and selectivity, providing a quantitative basis for mechanistic proposals that can guide further experimental work. uva.es

Computational Analysis of Sakurai Reaction Mechanisms

Derivatives, Analogues, and Structural Modifications of 1 Phenyl 3 Buten 1 Ol

Synthesis and Reactivity of Related Unsaturated Alcohols

Analogues of 1-Phenyl-3-buten-1-ol, such as those containing alkynes or substituted aromatic rings, serve as valuable building blocks in synthesis. Their preparation and subsequent reactivity are central to expanding the chemical space around this core structure.

Phenylbutynol derivatives, the alkyne-containing analogues of this compound, are key substrates for introducing further molecular diversity. A common isomer, 2-phenylbut-3-yn-1-ol, contains a terminal alkyne, which is a versatile functional group for various coupling reactions. smolecule.com The reactivity of the alkyne allows for the construction of more complex carbon skeletons. For instance, the terminal alkyne can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions. smolecule.com

More advanced strategies involve the differential dihydrofunctionalization of terminal alkynes. Through the synergistic action of a copper/palladium catalyst system, terminal alkynes can undergo a reductive three-component coupling with aryl halides and pinacolborane. nih.gov This process functionalizes both pi bonds of the alkyne in a single operation to yield benzylic alkyl boronates, which are themselves versatile synthetic intermediates. nih.gov Furthermore, rhodium-catalyzed reactions have shown compatibility with propargyl alcohols (alkyne-containing alcohols), enabling complex transformations like meta-C–H alkenylation. researchgate.net

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Suzuki/Heck Coupling | Palladium Catalyst | Extended Conjugated Systems | smolecule.com |

| Reductive Three-Component Coupling | Cu/Pd Catalyst System, Aryl Halide, Pinacolborane | Benzylic Alkyl Boronates | nih.gov |

| meta-C–H Alkenylation | Rh(III) Catalyst | Trisubstituted Olefins | researchgate.net |